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Compound of Interest

Compound Name: Acetamidoxime

CAS No.: 22059-22-9

Cat. No.: B1239325 Get Quote

) structure, synthesis, and industrial utility.

Executive Summary
Acetamidoxime (N-hydroxyacetimidamide) represents the simplest structural model of the

amidoxime class, serving as a critical pharmacophore in medicinal chemistry and a chelating

ligand in hydrometallurgy. Its unique ability to undergo tautomeric shifts and geometric

isomerization allows it to participate in diverse chemical environments—from the active sites of

molybdenum-containing enzymes (mARC) to the sequestration of uranyl ions (

) from seawater. This guide dissects the molecular architecture of acetamidoxime, establishing
a causal link between its electronic structure and its macroscopic applications.

Molecular Architecture & Isomerism
The reactivity of acetamidoxime is defined by its capacity to exist in multiple isomeric and

tautomeric forms. Understanding these equilibria is prerequisite to predicting its behavior in

biological and inorganic systems.

Geometric Isomerism (Z/E Configuration)
The C=N double bond restricts rotation, creating two distinct stereoisomers: Z (zusammen) and

E (entgegen).[1]
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Z-Acetamidoxime: The hydroxyl group (-OH) and the amino group (-NH2) are on the same

side of the C=N bond. This is the thermodynamically dominant form in the solid state and

non-polar solvents due to stabilization by an intramolecular hydrogen bond between the

oxime oxygen and an amino hydrogen.

E-Acetamidoxime: The groups are on opposite sides. This form is higher in energy but

becomes accessible in polar protic solvents where intermolecular H-bonding with the solvent

disrupts the intramolecular network.

Tautomeric Equilibria
While the amidoxime form is dominant, the molecule can theoretically access an aminonitrone

tautomer or an iminohydroxylamine form.

Amidoxime Form (

): Stable, dominant species.

Aminonitrone Form (

): Highly unstable zwitterionic character; rarely observed but relevant as a transition state in
some oxidation reactions.

Visualization: Isomeric & Tautomeric Landscape
The following diagram illustrates the equilibrium pathways. Note the high stability of the Z-

isomer due to the intramolecular H-bond (indicated by the red dotted line).

Figure 1: Equilibrium landscape of Acetamidoxime. The Z-isomer is stabilized by intramolecular H-bonding.
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Electronic Structure & Bonding Nature
The utility of acetamidoxime as a ligand stems from the electron density distribution across the

N-C-N-O core.

Bond Metrics (Crystallographic Data)
In the crystalline state, acetamidoxime forms dimers linked by intermolecular O-H[2]···N

hydrogen bonds.[2]

C=N Bond Length: ~1.28 – 1.30 Å. This is longer than a typical isolated C=N (1.27 Å) but

shorter than a C-N single bond (1.47 Å), indicating significant resonance delocalization from

the amino group lone pair into the

-system.

N-O Bond Length: ~1.42 – 1.44 Å.

Basicity (pKa): Amidoximes are amphoteric.

Protonation: Occurs at the imine nitrogen (

). The conjugate acid (

) has a

.

Deprotonation: Occurs at the oxime oxygen at high pH (

), forming the amidoximate anion, which is a potent nucleophile.

Resonance Contribution
The amino group (

) acts as a

-donor, pushing electron density onto the oxime nitrogen. This increases the basicity of the
oxime nitrogen relative to simple oximes, enhancing its ability to coordinate metal ions.
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Coordination Chemistry: The Uranyl Trap
Acetamidoxime is the functional unit in state-of-the-art adsorbents for uranium extraction from

seawater. The mechanism relies on the "Chelate Effect."

Binding Mode ( -coordination)
Unlike simple monodentate ligands, acetamidoxime acts as a bidentate ligand towards hard

Lewis acids like

(Uranyl).

Deprotonation: Under seawater conditions (pH ~8.1), the ligand exists in equilibrium;

however, binding often involves the displacement of the oxime proton.

Chelation: The anionic oxygen and the imine nitrogen bind simultaneously to the equatorial

plane of the uranyl ion.

Geometry: This forms a tight 5-membered metallacycle, which is thermodynamically favored

over monodentate binding.

Visualization: Uranyl Coordination Complex
The diagram below depicts the

binding mode, critical for sequestering uranium from the vast background of competing ions
(Na+, Mg2+, V).
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Figure 2: Equatorial coordination of Uranyl by two Acetamidoxime ligands (η2-mode).
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Experimental Protocol: Synthesis & Purification
Safety Warning: Hydroxylamine is potentially explosive upon heating. Acetonitrile is toxic. All

operations must be conducted in a fume hood behind a blast shield.

Synthesis Workflow
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The synthesis relies on the nucleophilic addition of hydroxylamine to the nitrile carbon of

acetonitrile.

Reaction:

Step-by-Step Methodology
Step Operation

Critical Parameter /
Causality

1. Preparation
Dissolve Hydroxylamine HCl

(1.0 eq) in minimal water.

Minimizes solvent volume to

aid later crystallization.

2. Neutralization
Add Sodium Carbonate (

) slowly at 0°C.

Exothermic: Controlled

addition prevents thermal

runaway and degradation of

free

.

3. Addition
Add Acetonitrile (1.1 eq) to the

free hydroxylamine base.

Slight excess of nitrile drives

the equilibrium forward.

4. Reflux Heat to 60-70°C for 4-6 hours.

Kinetic activation energy

required for nucleophilic attack

on the nitrile carbon.

5. Isolation
Evaporate solvent under

reduced pressure.

Removes unreacted

acetonitrile and water.

6. Purification

Recrystallize from

Benzene/Isopropanol or

Perfluorohexane.

Self-Validation: Pure

acetamidoxime melts at ~135-

138°C. Impure product melts

lower.

Visualization: Synthesis Process Flow
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Figure 3: Synthetic pathway for high-purity Acetamidoxime production.
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Pharmaceutical & Industrial Applications
Prodrug Strategy (The "N-Hydroxylation" Logic)
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Amidines are potent pharmacophores (e.g., in anticoagulants like ximelagatran) but suffer from

poor oral bioavailability due to high basicity (

), which prevents passive diffusion across the gut membrane.

Solution: Converting the amidine to an amidoxime lowers the

to ~5-6. This increases lipophilicity at physiological pH.

Bioactivation: Once absorbed, the mitochondrial Amidoxime Reducing Component (mARC)

enzymatically reduces the N-O bond, regenerating the active amidine drug in the liver.

Acetamidoxime serves as the fundamental model substrate for studying this enzymatic

pathway.

Uranium Recovery from Seawater
The oceans contain ~4.5 billion tons of uranium. Polymeric adsorbents grafted with

acetamidoxime functional groups are currently the most viable technology for harvesting this

resource.

Selectivity: The high affinity of the amidoxime ligand for

allows it to capture uranium at concentrations as low as 3.3 ppb, despite the presence of
competing ions like Vanadium (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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